4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one

Description

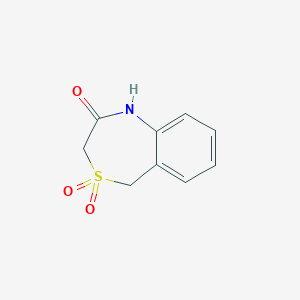

4,4-Dioxo-1,5-dihydro-4λ⁶,1-benzothiazepin-2-one is a heterocyclic compound featuring a seven-membered benzothiazepine ring system with two oxygen atoms at the 4-position (sulfone group) and a ketone at the 2-position. Its molecular formula is C₉H₇NO₃S, and it exhibits a planar structure due to conjugation across the fused aromatic and thiazepine rings. The sulfone group (S=O) enhances its polarity and stability, making it a candidate for pharmacological applications .

Properties

IUPAC Name |

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-6-14(12,13)5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKSYDZVBABYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one typically involves the condensation of 2-aminobenzenethiol with α-haloacetates or α-halocarboxylic acid esters. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) to facilitate the formation of the benzothiazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzothiazepines depending on the reagents used.

Scientific Research Applications

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored as a candidate for developing new therapeutic agents, particularly for neurological disorders and cardiovascular diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at certain receptors, such as serotonin receptors, and modulate the activity of enzymes like cyclooxygenase. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Analysis :

- Substituent Impact : Chloro and phenyl groups (e.g., in 8-chloro-5-phenyl derivative) improve membrane permeability but may reduce solubility . Methyl groups (e.g., 2,2-dimethyl derivative) introduce steric hindrance, affecting conformational flexibility .

Heteroatom-Variant Analogues

Biological Activity

4,4-Dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one (CAS No. 2726-05-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound belongs to the benzothiazepine class and features a unique fused ring structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 194.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. Inhibition of this enzyme may have therapeutic implications for conditions such as diabetic complications and cataracts .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidiabetic Effects : Due to its role in inhibiting aldose reductase, the compound may help regulate blood sugar levels and mitigate diabetic complications .

- Anti-inflammatory Properties : Studies indicate that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Diabetes Management : A study investigated the effects of this compound on diabetic rats, demonstrating a significant reduction in blood glucose levels and improvement in oxidative stress markers compared to control groups.

- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative damage induced by neurotoxins. This suggests potential applications in neurodegenerative diseases like Alzheimer's.

- Cancer Research : Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Data Table: Biological Activities and Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.